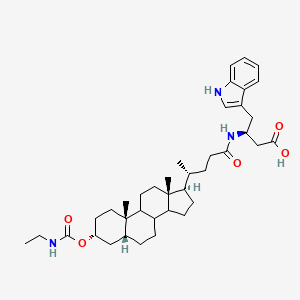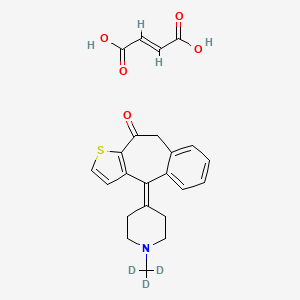
Ketotifen-d3 Fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Fumarato de Ketotifeno-d3 es una forma deuterada del Fumarato de Ketotifeno, un bloqueador no competitivo del receptor H1 de la histamina de segunda generación y estabilizador de los mastocitos. Se utiliza principalmente para tratar afecciones alérgicas como el asma, la rinitis alérgica y la conjuntivitis. La forma deuterada, el Fumarato de Ketotifeno-d3, se utiliza a menudo en la investigación científica para estudiar la farmacocinética y el metabolismo del Ketotifeno debido a la presencia de átomos de deuterio, que pueden proporcionar información más detallada sobre el comportamiento del fármaco en el cuerpo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Fumarato de Ketotifeno-d3 implica la incorporación de átomos de deuterio en la molécula de Ketotifeno. Esto se puede lograr mediante diversos métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Los pasos clave en la síntesis incluyen:
Formación del núcleo de Benzocicloheptatitiofeno: Esto implica la ciclación de precursores apropiados para formar la estructura de benzocicloheptatitiofeno.
Introducción del anillo de piperidina: El anillo de piperidina se introduce a través de una serie de reacciones, incluidas la alquilación y la ciclación.
Deuteración: Los átomos de deuterio se introducen en posiciones específicas de la molécula utilizando reactivos deuterados.
Formación de la sal de fumarato: El paso final implica la formación de la sal de fumarato mediante la reacción del Ketotifeno-d3 con ácido fumárico.
Métodos de producción industrial
La producción industrial del Fumarato de Ketotifeno-d3 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes deuterados de alta pureza para asegurar la incorporación de átomos de deuterio. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el producto final se somete a rigurosas medidas de control de calidad para asegurar su idoneidad para fines de investigación.
Análisis De Reacciones Químicas
Tipos de reacciones
El Fumarato de Ketotifeno-d3 sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piperidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, alcoholes y derivados sustituidos del Fumarato de Ketotifeno-d3.
Aplicaciones Científicas De Investigación
El Fumarato de Ketotifeno-d3 se utiliza ampliamente en la investigación científica debido a su naturaleza deuterada, que permite estudios detallados de la farmacocinética y el metabolismo del Ketotifeno. Algunas aplicaciones clave incluyen:
Estudios farmacocinéticos: Los átomos de deuterio en el Fumarato de Ketotifeno-d3 lo convierten en un candidato ideal para estudiar la absorción, distribución, metabolismo y excreción del Ketotifeno en el cuerpo.
Análisis de la vía metabólica: Los investigadores utilizan el Fumarato de Ketotifeno-d3 para identificar y caracterizar las vías metabólicas del Ketotifeno, lo que proporciona información sobre su biotransformación.
Estudios de interacción medicamentosa: El compuesto se utiliza para estudiar posibles interacciones fármaco-fármaco que involucran a Ketotifeno, lo que ayuda a identificar cualquier efecto adverso o interacción con otros medicamentos.
Investigación biológica: El Fumarato de Ketotifeno-d3 se utiliza en diversos estudios biológicos para comprender sus efectos en diferentes tipos de células y tejidos.
Mecanismo De Acción
El Fumarato de Ketotifeno-d3 ejerce sus efectos bloqueando los receptores H1 de la histamina y estabilizando los mastocitos. Esto evita la liberación de histamina y otros mediadores inflamatorios, reduciendo los síntomas alérgicos. Los objetivos moleculares incluyen:
Receptores H1 de la histamina: El Fumarato de Ketotifeno-d3 actúa como un agonista inverso, evitando que la histamina se una a estos receptores.
Mastocitos: El compuesto estabiliza los mastocitos, evitando la degranulación y la liberación de mediadores inflamatorios como la histamina, los leucotrienos y las prostaglandinas.
Antagonismo de los leucotrienos: El Fumarato de Ketotifeno-d3 también funciona como un antagonista de los leucotrienos, bloqueando la acción de los leucotrienos y reduciendo la inflamación.
Comparación Con Compuestos Similares
El Fumarato de Ketotifeno-d3 es único debido a la presencia de átomos de deuterio, que lo distinguen de otros compuestos similares. Algunos compuestos similares incluyen:
Fumarato de Ketotifeno: La forma no deuterada del Fumarato de Ketotifeno-d3, utilizada para fines terapéuticos similares.
Ciproheptadina: Otro antihistamínico de primera generación con propiedades antihistamínicas similares.
Azatadina: Un antihistamínico tricíclico con estructura química y efectos farmacológicos similares.
Pizotifeno: Un compuesto con propiedades antihistamínicas y antiserotoninérgicas, utilizado para prevenir las migrañas.
La singularidad del Fumarato de Ketotifeno-d3 radica en su naturaleza deuterada, que proporciona ventajas en las aplicaciones de investigación, particularmente en estudios farmacocinéticos y metabólicos.
Propiedades
Fórmula molecular |
C23H23NO5S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[1-(trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |
Clave InChI |
YNQQEYBLVYAWNX-PCUGBSCUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


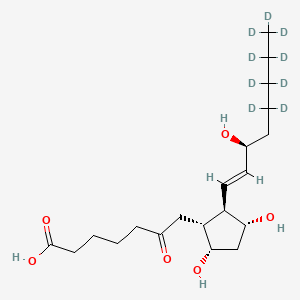
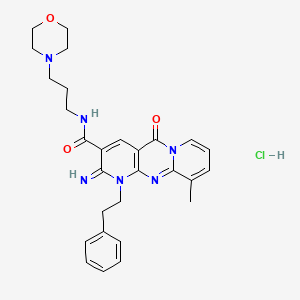
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)

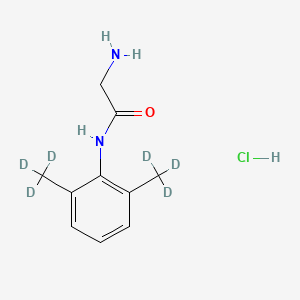
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)

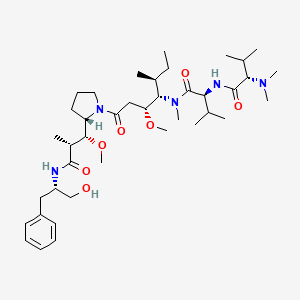
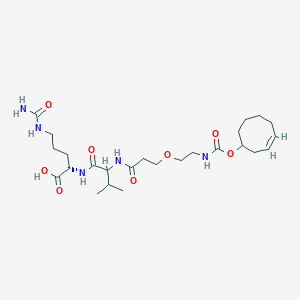
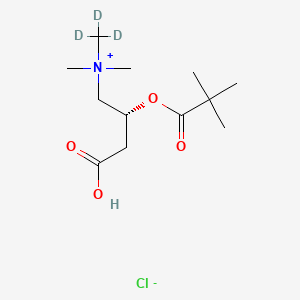
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
